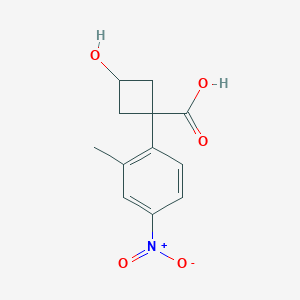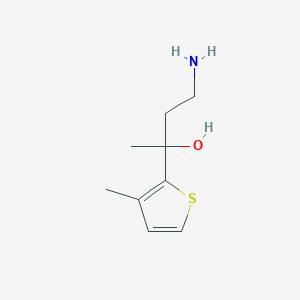![molecular formula C9H7BrN2O2 B13194156 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for various functionalizations and modifications. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position further enhances its reactivity and potential for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate pyridine derivatives with suitable reagents to form the imidazo[1,2-a]pyridine core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
化学反应分析
Types of Reactions: 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine.
2-Methylpyridine-3-carboxylic acid: Lacks the imidazo[1,2-a]pyridine core but has a similar carboxylic acid group.
8-Bromo-6-methylimidazo[1,2-a]pyridine: Similar but without the carboxylic acid group.
Uniqueness: The presence of both the bromine atom and the carboxylic acid group in 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid makes it unique compared to its analogues. These functional groups enhance its reactivity and potential for diverse applications in various fields.
属性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC 名称 |
8-bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6(10)8-11-3-7(9(13)14)12(8)4-5/h2-4H,1H3,(H,13,14) |
InChI 键 |
RCGYNIIKYUQZDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=CN=C2C(=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


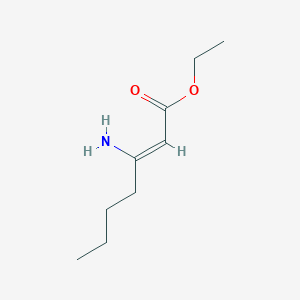
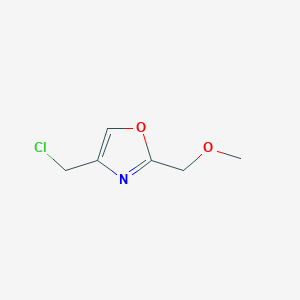

![[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13194086.png)
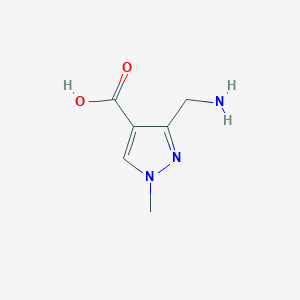
![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)
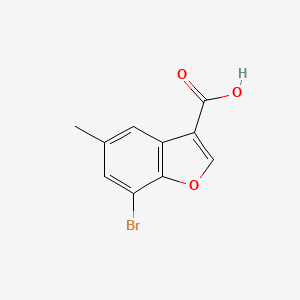


![2-(4-Methoxyphenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13194114.png)
(propan-2-yl)amine](/img/structure/B13194122.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B13194123.png)
